"N-(2-nitrophenyl)acridin-9-amine" synthesis protocol
"N-(2-nitrophenyl)acridin-9-amine" synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for N-(2-nitrophenyl)acridin-9-amine, a molecule of interest in medicinal chemistry and materials science. The document outlines two primary synthetic routes: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation. Detailed experimental procedures, key quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and further investigation.
Compound Data
A summary of the key quantitative and qualitative data for N-(2-nitrophenyl)acridin-9-amine is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N₃O₂ | [1] |
| Molecular Weight | 315.33 g/mol | |
| CAS Number | 80260-77-1 | |
| Appearance | Not explicitly reported, likely a colored solid | |
| Yield (Buchwald-Hartwig) | 73% (after chromatographic purification) | [2] |
| Predicted [M+H]⁺ (m/z) | 316.10805 | [1] |
Synthetic Pathways
Two viable synthetic pathways for the preparation of N-(2-nitrophenyl)acridin-9-amine are outlined below. The first is a Buchwald-Hartwig amination, and the second is an Ullmann condensation.
Caption: Synthetic routes to N-(2-nitrophenyl)acridin-9-amine.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-(2-nitrophenyl)acridin-9-amine. These protocols are based on established methodologies for similar compounds and the available literature.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general Buchwald-Hartwig amination procedures and is consistent with the synthetic route mentioned in patent literature[2]. This method generally offers high yields and good functional group tolerance[3][4].
Reaction Scheme:
9-Aminoacridine + 1-Bromo-2-nitrobenzene --(Pd catalyst, Ligand, Base)--> N-(2-nitrophenyl)acridin-9-amine
Materials and Reagents:
-
9-Aminoacridine
-
1-Bromo-2-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or BINAP (as ligand)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 9-aminoacridine (1.0 eq.), 1-bromo-2-nitrobenzene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to 9-aminoacridine.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield N-(2-nitrophenyl)acridin-9-amine as a solid.
-
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol provides an alternative route using a copper catalyst, which can be more cost-effective than palladium. This method is based on general Ullmann condensation procedures for the synthesis of N-arylamines[5][6]. An analogous reaction has been used to prepare similar N-arylacridin-9-amines.
Reaction Scheme:
9-Chloroacridine + 2-Nitroaniline --(Cu catalyst, Base)--> N-(2-nitrophenyl)acridin-9-amine
Materials and Reagents:
-
9-Chloroacridine
-
2-Nitroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9-chloroacridine (1.0 eq.), 2-nitroaniline (1.5 eq.), CuI (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Solvent Addition: Add anhydrous DMF (or NMP) to the flask.
-
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.
-
Work-up:
-
Cool the mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a suitable solvent system such as ethyl acetate/hexanes, to afford the pure product.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is 316.10805[1].
-
Melting Point: To assess the purity of the final product.
This guide provides a robust starting point for the synthesis of N-(2-nitrophenyl)acridin-9-amine. Researchers should optimize the described conditions as necessary for their specific laboratory setup and scale. Standard laboratory safety procedures should be followed at all times.
References
- 1. PubChemLite - N-(2-nitrophenyl)acridin-9-amine (C19H13N3O2) [pubchemlite.lcsb.uni.lu]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
